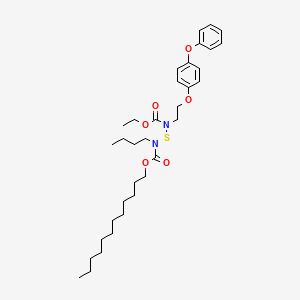
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an oxo group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at position 1. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to achieve higher yields and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized as a solvent and in the production of various chemical intermediates.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the oxo group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1,3,5-trioxatriborinane: Contains boron atoms, leading to different chemical properties and applications.
Uniqueness
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is unique due to the presence of the oxo group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.
特性
| 116319-07-4 | |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
2,4,6-trimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10H,1-3H3 |
InChIキー |
QYRCBTRQPMFHLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[N+](C(=C1O)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


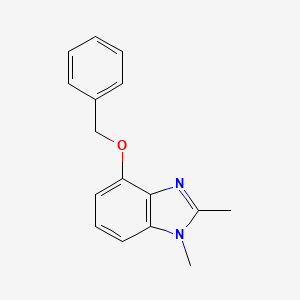
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
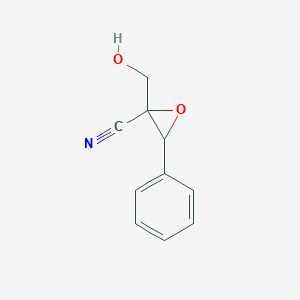

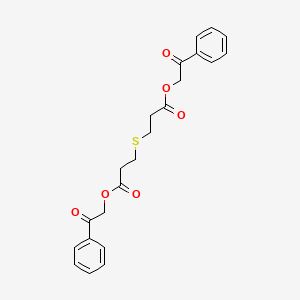
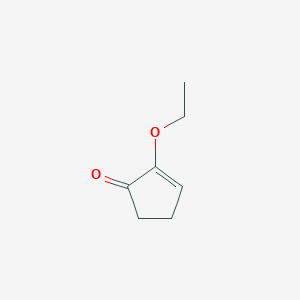
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
